molecular formula C10H11ClO B2749496 1-(3-Chlorophenyl)butan-2-one CAS No. 1181404-78-3

1-(3-Chlorophenyl)butan-2-one

Cat. No.: B2749496
CAS No.: 1181404-78-3
M. Wt: 182.65
InChI Key: WXZRRRDXXMEZSO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine-substituted phenyl ring and a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired ketone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of titanium trichloride as a catalyst in the presence of N,N-dimethylformamide has been reported to facilitate the reductive arylation of electron-deficient olefins, leading to the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorophenyl)butan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)butan-2-one depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)butan-2-one: Similar structure but with the chlorine atom at the para position.

    1-(2-Chlorophenyl)butan-2-one: Chlorine atom at the ortho position.

    1-(3-Bromophenyl)butan-2-one: Bromine substituent instead of chlorine.

Uniqueness: 1-(3-Chlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and biological activity compared to its ortho and para counterparts .

Properties

IUPAC Name

1-(3-chlorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZRRRDXXMEZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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